

Technical Guide: Spectral Analysis of 2-Chloro-4-methoxybenzonitrile

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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzonitrile

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This in-depth technical guide provides a comprehensive overview of the spectral data for the compound **2-Chloro-4-methoxybenzonitrile** (CAS No. 127666-99-3, Molecular Formula: C_8H_6ClNO). The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Core Spectral Data

The following tables summarize the key spectral information obtained for **2-Chloro-4-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectrum: A certificate of analysis has confirmed that the 1H NMR spectrum is consistent with the structure of **2-Chloro-4-methoxybenzonitrile**.^[1] While the detailed spectrum is not publicly available, the expected signals would correspond to the aromatic protons and the methoxy group protons, with their chemical shifts and splitting patterns dictated by the substitution pattern on the benzene ring.

^{13}C NMR Spectrum: Similar to the proton NMR, detailed experimental ^{13}C NMR data is not readily available in public domains. However, based on the structure, characteristic peaks for the aromatic carbons, the nitrile carbon, and the methoxy carbon would be expected.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-4-methoxybenzonitrile** would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not provided in the search results, typical vibrational frequencies for the functional groups present are well-established.

Functional Group	Expected Absorption Range (cm ⁻¹)
C≡N (Nitrile)	2240 - 2220 (for aromatic nitriles)
C-O (Aromatic Ether)	1275 - 1200 (asymmetric stretch), 1075 - 1020 (symmetric stretch)
C-Cl (Aryl Chloride)	1100 - 1000
C=C (Aromatic)	1600 - 1450
C-H (Aromatic)	3100 - 3000
C-H (Methoxy)	2950 - 2850

Mass Spectrometry (MS)

Mass spectrometry data for **2-Chloro-4-methoxybenzonitrile** would provide information about its molecular weight and fragmentation pattern. The molecular weight of **2-Chloro-4-methoxybenzonitrile** is 167.59 g/mol. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167, along with an isotope peak (M+2) at m/z 169 due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the loss of the chloro, methoxy, or nitrile groups.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectral data for this specific compound are not publicly documented. However, the following provides a general overview of the methodologies typically employed for the analysis of similar aromatic compounds.

NMR Spectroscopy

- Sample Preparation: A few milligrams of the solid sample are dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans are typically sufficient.
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample like **2-Chloro-4-methoxybenzonitrile**, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

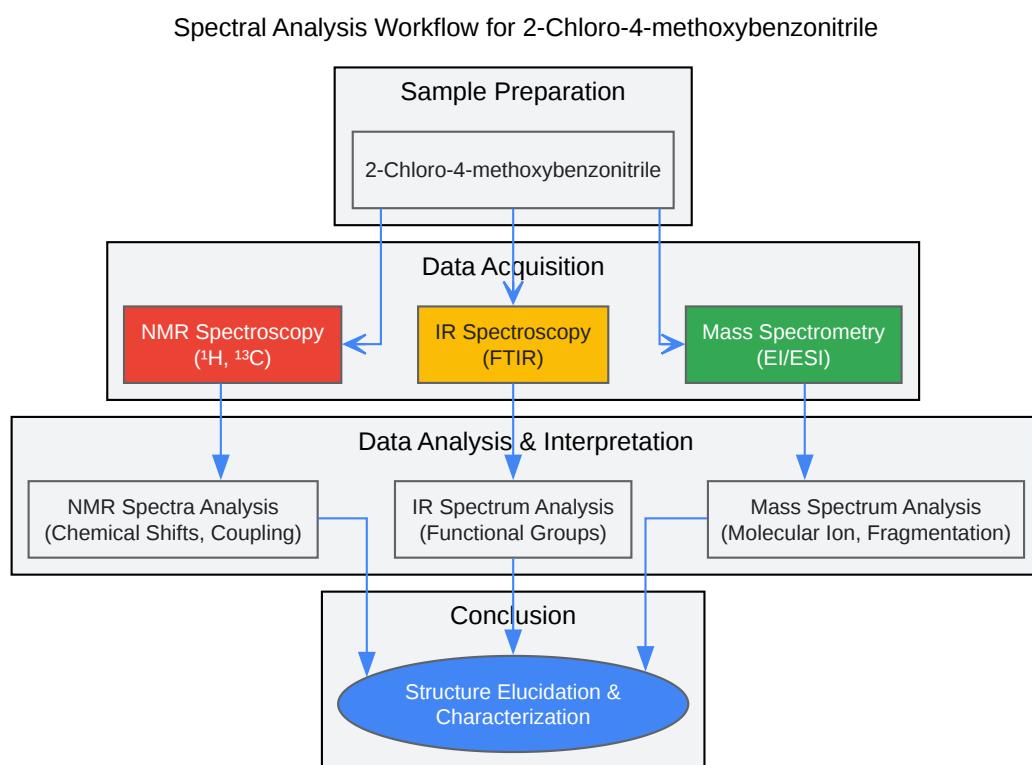
- Parameters:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} is standard for routine analysis.
 - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Data Processing: A background spectrum (of the KBr pellet or empty ATR crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and would likely be suitable for this compound. Electrospray Ionization (ESI) could also be used, particularly with LC-MS.
- Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- Parameters:
 - Ionization Energy (for EI): Typically 70 eV.
 - Mass Range: Scanned over a range that includes the expected molecular weight (e.g., m/z 50-300).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Logical Workflow of Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **2-Chloro-4-methoxybenzonitrile**.



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Caption: Workflow of spectral data acquisition and analysis.

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References

- 1. file.leyan.com [file.leyan.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2-Chloro-4-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160724#spectral-data-of-2-chloro-4-methoxybenzonitrile-nmr-ir-mass-spec]

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